molecular formula C18H14ClNO2S B2834975 Methyl 2-[4-(4-chlorophenyl)-2-phenyl-1,3-thiazol-5-yl]acetate CAS No. 40679-16-1

Methyl 2-[4-(4-chlorophenyl)-2-phenyl-1,3-thiazol-5-yl]acetate

Cat. No.: B2834975
CAS No.: 40679-16-1
M. Wt: 343.83
InChI Key: MNHHEXIAIMMTSE-UHFFFAOYSA-N
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Description

Methyl 2-[4-(4-chlorophenyl)-2-phenyl-1,3-thiazol-5-yl]acetate is a complex organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring

Mechanism of Action

Target of Action

Compounds containing the thiazole moiety have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Thiazole derivatives are known to interact with their targets, leading to changes in cellular processes . The aromaticity of the thiazole ring, characterized by the delocalization of π-electrons, allows it to undergo various reactions, including donor–acceptor, nucleophilic, and oxidation reactions .

Biochemical Pathways

Thiazole derivatives have been reported to activate or inhibit various biochemical pathways and enzymes . These changes can lead to a wide range of downstream effects, contributing to the compound’s diverse biological activities .

Pharmacokinetics

The bioavailability of a compound is influenced by its adme properties, which determine how the compound is absorbed, distributed, metabolized, and excreted from the body .

Result of Action

Thiazole derivatives have been reported to exhibit a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Action Environment

Factors such as temperature, ph, and the presence of other substances can affect the action and stability of chemical compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[4-(4-chlorophenyl)-2-phenyl-1,3-thiazol-5-yl]acetate typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-chlorobenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate is then cyclized in the presence of a base, such as sodium hydroxide, to form the thiazole ring. The final step involves esterification with methyl bromoacetate to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[4-(4-chlorophenyl)-2-phenyl-1,3-thiazol-5-yl]acetate can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl and chlorophenyl groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenation using bromine or chlorination using thionyl chloride.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of thiazolidines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its antimicrobial and antifungal properties.

    Medicine: Potential use as a pharmacophore in drug design for treating various diseases.

    Industry: Utilized in the development of agrochemicals and dyes.

Comparison with Similar Compounds

Similar Compounds

    Sulfathiazole: An antimicrobial drug with a thiazole ring.

    Ritonavir: An antiretroviral drug containing a thiazole moiety.

    Abafungin: An antifungal drug with a thiazole structure.

Uniqueness

Methyl 2-[4-(4-chlorophenyl)-2-phenyl-1,3-thiazol-5-yl]acetate is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical and biological properties

Properties

IUPAC Name

methyl 2-[4-(4-chlorophenyl)-2-phenyl-1,3-thiazol-5-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClNO2S/c1-22-16(21)11-15-17(12-7-9-14(19)10-8-12)20-18(23-15)13-5-3-2-4-6-13/h2-10H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNHHEXIAIMMTSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=C(N=C(S1)C2=CC=CC=C2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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